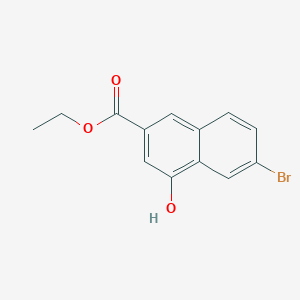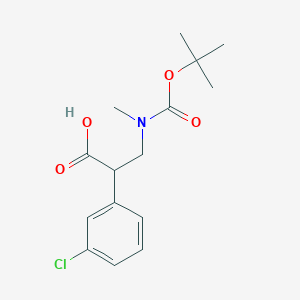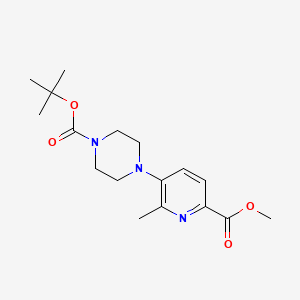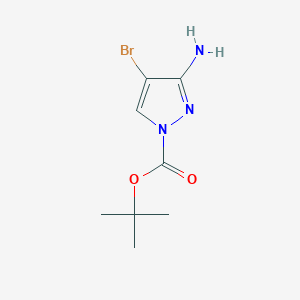
6-Bromo-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 6-bromo-4-hydroxy-, ethyl ester is an organic compound with the molecular formula C13H11BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom, a hydroxyl group, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-bromo-4-hydroxy-, ethyl ester typically involves the bromination of 2-naphthalenecarboxylic acid followed by esterification. The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
After bromination, the resulting 6-bromo-2-naphthalenecarboxylic acid is subjected to esterification. This step involves reacting the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ethyl ester.
Industrial Production Methods
On an industrial scale, the production of 2-Naphthalenecarboxylic acid, 6-bromo-4-hydroxy-, ethyl ester follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the final product.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 6-bromo-4-hydroxy-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 6-bromo-4-oxo-2-naphthalenecarboxylic acid ethyl ester.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are used.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 6-bromo-4-oxo-2-naphthalenecarboxylic acid ethyl ester.
Reduction: 6-bromo-4-hydroxy-2-naphthalenemethanol.
科学研究应用
2-Naphthalenecarboxylic acid, 6-bromo-4-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-bromo-4-hydroxy-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid, 6-bromo-, ethyl ester: Lacks the hydroxyl group, resulting in different reactivity and properties.
2-Naphthalenecarboxylic acid, 4-hydroxy-, ethyl ester: Lacks the bromine atom, affecting its chemical behavior and applications.
2-Naphthalenecarboxylic acid, 6-bromo-4-hydroxy-: Lacks the ethyl ester group, influencing its solubility and reactivity.
Uniqueness
2-Naphthalenecarboxylic acid, 6-bromo-4-hydroxy-, ethyl ester is unique due to the presence of all three functional groups (bromine, hydroxyl, and ethyl ester), which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
属性
IUPAC Name |
ethyl 6-bromo-4-hydroxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-2-17-13(16)9-5-8-3-4-10(14)7-11(8)12(15)6-9/h3-7,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTZWWVXYMSOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)





![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)

![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)




![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide](/img/structure/B13932224.png)
